ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate
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Overview
Description
Ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate is a complex organic compound with a unique structure that includes aromatic rings, chlorine atoms, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process includes:
Formation of the Phenoxy Core: This step involves the reaction of 2,6-dichlorophenol with an appropriate aldehyde under basic conditions to form the phenoxy intermediate.
Introduction of the Pyrimidinylidene Group: The phenoxy intermediate is then reacted with a pyrimidine derivative to introduce the 2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene group.
Esterification: Finally, the compound undergoes esterification with ethyl acetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propionate: Similar structure with a propionate ester group instead of acetate.
Methyl {2,6-dichloro-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate: Similar structure with a methyl ester group.
Uniqueness
This compound is unique due to its specific ester group and the presence of both chlorine atoms and a pyrimidinylidene group
Properties
Molecular Formula |
C15H12Cl2N2O6 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
ethyl 2-[2,6-dichloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C15H12Cl2N2O6/c1-2-24-11(20)6-25-12-9(16)4-7(5-10(12)17)3-8-13(21)18-15(23)19-14(8)22/h3-5H,2,6H2,1H3,(H2,18,19,21,22,23) |
InChI Key |
FBIBFAGGVFOZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)Cl |
Origin of Product |
United States |
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